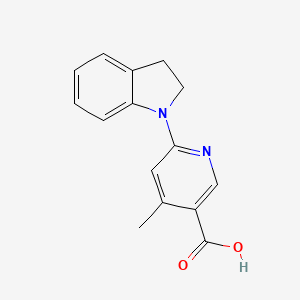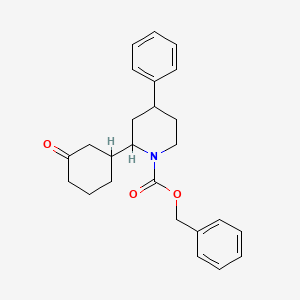
(2-Iodophenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodophenyl)(pyridin-3-yl)methanone is an organic compound that features both an iodophenyl group and a pyridinyl group attached to a methanone (ketone) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
Another method involves the Mizoroki-Heck reaction, where (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone undergoes an intramolecular reaction in the presence of palladium catalysts to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cross-Coupling: The compound can undergo cross-coupling reactions, such as the Mizoroki-Heck reaction, to form complex cyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts, water, mild temperatures.
Substitution: Various nucleophiles, palladium or copper catalysts.
Cross-Coupling: Palladium catalysts, base, and appropriate solvents.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted phenyl derivatives.
Cross-Coupling: Conjugated cyclic compounds.
Applications De Recherche Scientifique
(2-Iodophenyl)(pyridin-3-yl)methanone has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (2-Iodophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source, leading to the formation of pyridin-2-yl-methanones . The iodophenyl group can also participate in substitution and cross-coupling reactions, forming new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains an aminopyrimidine group instead of an iodophenyl group.
Phenyl(pyridin-4-yl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Iodophenyl)(pyridin-3-yl)methanone is unique due to the presence of the iodophenyl group, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C12H8INO |
|---|---|
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
(2-iodophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8INO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H |
Clé InChI |
JBOCXVPOQSQDGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


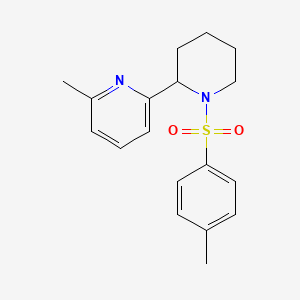

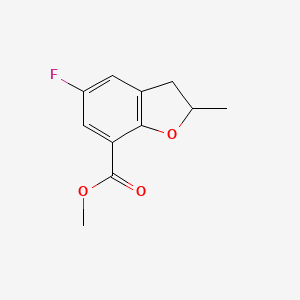
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)

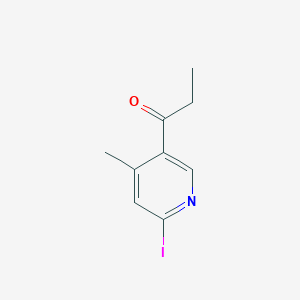
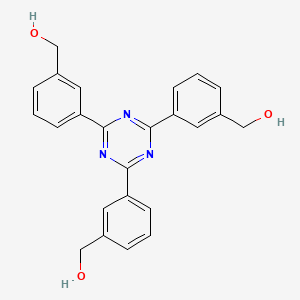

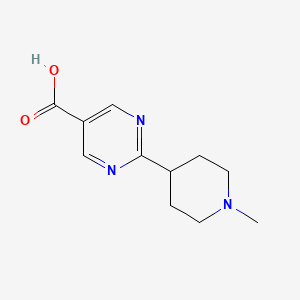
![Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
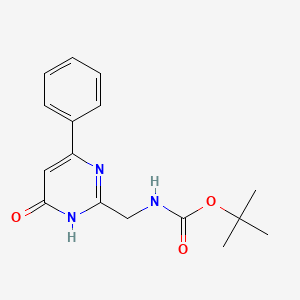
![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)
